tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate
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Overview
Description
tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a methanesulfonyl group, and a thiophene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 5-methanesulfonylthiophene-2-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The purification process may involve additional steps such as recrystallization or distillation to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Amines, alcohols; reactions are performed in the presence of a base such as triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Thiol derivatives
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a protecting group for amines in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be activated under specific conditions.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-(5-methylthiophen-2-yl)carbamate: Similar structure but with a methyl group instead of a methanesulfonyl group.
tert-butyl N-(5-chlorothiophen-2-yl)carbamate: Contains a chlorine atom instead of a methanesulfonyl group.
tert-butyl N-(5-nitrothiophen-2-yl)carbamate: Features a nitro group in place of the methanesulfonyl group.
Uniqueness
tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
CAS No. |
2751611-80-8 |
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Molecular Formula |
C10H15NO4S2 |
Molecular Weight |
277.4 |
Purity |
95 |
Origin of Product |
United States |
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